molecular formula C11H13N3S B12913508 N-Methyl-5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine CAS No. 87410-80-8

N-Methyl-5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B12913508
CAS No.: 87410-80-8
M. Wt: 219.31 g/mol
InChI Key: NJPMFLUMFBNLME-UHFFFAOYSA-N
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Description

N-Methyl-5-(3-methylbenzyl)-1,3,4-thiadiazol-2-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a methyl group attached to the nitrogen atom and a 3-methylbenzyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-5-(3-methylbenzyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of N-methylthiourea with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-5-(3-methylbenzyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Nitrated or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-Methyl-5-(3-methylbenzyl)-1,3,4-thiadiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-Methyl-5-(3-methylbenzyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1,3,4-thiadiazol-2-amine: Lacks the 3-methylbenzyl group.

    5-(3-Methylbenzyl)-1,3,4-thiadiazol-2-amine: Lacks the N-methyl group.

    N-Methyl-5-phenyl-1,3,4-thiadiazol-2-amine: Contains a phenyl group instead of a 3-methylbenzyl group.

Uniqueness

N-Methyl-5-(3-methylbenzyl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both the N-methyl and 3-methylbenzyl groups This specific substitution pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds

Biological Activity

N-Methyl-5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine is a compound belonging to the thiadiazole class, known for its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential applications in medicine and industry.

PropertyValue
CAS No. 87410-80-8
Molecular Formula C₁₁H₁₃N₃S
Molecular Weight 219.31 g/mol
IUPAC Name This compound
Canonical SMILES CC1=CC(=CC=C1)CC2=NN=C(S2)NC

The biological activity of this compound is attributed to its ability to interact with various biological targets. It is hypothesized that the compound can:

  • Inhibit Enzymatic Activity: By binding to the active sites of certain enzymes, it can modulate metabolic pathways.
  • Interact with Receptors: The compound may bind to specific receptors that play a role in signaling pathways related to disease processes.

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial activity. Studies have shown that compounds similar to this compound possess:

  • Antibacterial Activity: Effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. For instance, a related compound demonstrated a minimum inhibitory concentration (MIC) of 32.6 μg/mL against certain bacterial strains .
  • Antifungal Activity: The compound has shown promise in inhibiting fungal strains such as Aspergillus niger and Candida albicans, with varying degrees of effectiveness compared to standard antifungal agents .

Anticancer Potential

This compound is being investigated for its anticancer properties. In vitro studies have reported:

  • Cytostatic Effects: Research on related thiadiazole compounds has highlighted their ability to reduce cell viability in cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) . For example, certain derivatives exhibited higher anti-proliferative effects after 48 hours of treatment compared to 24 hours.

Case Studies

  • Antimicrobial Efficacy Study:
    • A series of 1,3,4-thiadiazole derivatives were synthesized and tested for antimicrobial activity. The results indicated that compounds with a 3-methylbenzyl group showed enhanced activity against E. coli and S. aureus, suggesting that structural modifications can significantly influence efficacy .
  • Anticancer Research:
    • A study explored the effects of thiadiazole derivatives on cancer cell lines. The results demonstrated that specific substitutions at the thiadiazole ring could enhance cytotoxicity against cancer cells, indicating a potential pathway for developing new anticancer agents .

Properties

CAS No.

87410-80-8

Molecular Formula

C11H13N3S

Molecular Weight

219.31 g/mol

IUPAC Name

N-methyl-5-[(3-methylphenyl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C11H13N3S/c1-8-4-3-5-9(6-8)7-10-13-14-11(12-2)15-10/h3-6H,7H2,1-2H3,(H,12,14)

InChI Key

NJPMFLUMFBNLME-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CC2=NN=C(S2)NC

Origin of Product

United States

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